molecular formula C11H16N2O2S B5671532 N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide

N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide

Cat. No. B5671532
M. Wt: 240.32 g/mol
InChI Key: KQVYOWQPOHUWMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide and its derivatives often involves complex chemical reactions. For instance, one approach involves the reaction of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation starting from precursors like methyl 3-hydroxy-4,5-methylenedioxybenzoate or dimethyl 5-hydroxyisophthalate (Zhang San-qi, 2010).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide derivatives can be quite complex, with variations in tautomeric forms and the presence of distinct functional groups affecting their behavior and interaction capabilities. For example, the 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines exhibit specific crystal and molecular structures, as determined through analyses such as IR, UV, and NMR spectroscopy (V. Davydov et al., 1993).

Chemical Reactions and Properties

Isoquinolinesulfonamides, including N,N-dimethyl-3,4-dihydro-2(1H)-isoquinolinesulfonamide, are known to inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. The interaction between these compounds and enzymes can be elucidated through structural studies, which reveal the fine details of inhibitor binding modes to the active sites (P. Mader et al., 2011).

properties

IUPAC Name

N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVYOWQPOHUWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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